molecular formula C19H21FN2O3S B6524325 N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683764-95-6

N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6524325
CAS No.: 683764-95-6
M. Wt: 376.4 g/mol
InChI Key: HJTXFWBYJPMWDM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a sulfonamide derivative featuring a benzamide core substituted with a 4-fluorophenyl group and a 3-methylpiperidinyl sulfonyl moiety. Its molecular formula is C₁₉H₂₁FN₂O₃S, with a molecular weight of 376.45 g/mol.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-3-2-12-22(13-14)26(24,25)18-10-4-15(5-11-18)19(23)21-17-8-6-16(20)7-9-17/h4-11,14H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTXFWBYJPMWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

    Synthesis of 4-fluorophenylsulfonyl chloride: This involves the sulfonation of 4-fluoroaniline followed by chlorination.

    Preparation of 3-methylpiperidine: This can be synthesized through the hydrogenation of 3-methylpyridine.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenylsulfonyl chloride with 3-methylpiperidine in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The piperidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Sulfonamide derivatives like N4-Lauroylsulfathiazole () demonstrate antitubercular activity, implying that the target compound’s sulfonamide-piperidinyl system could target bacterial dihydropteroate synthase .
  • Anticancer Applications : The imidazole analog in highlights the importance of heterocyclic substitutions for cytotoxicity. The target compound’s sulfonamide group may instead inhibit carbonic anhydrases or kinases .
  • Structural Optimization : The bromo-methoxy analog in shows how bulkier substituents can increase molecular weight and alter solubility, underscoring the target compound’s balance of lipophilicity and steric effects .

Biological Activity

N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H22FN3O3S
  • Molecular Weight : 373.45 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide moiety attached to a piperidine ring, which is known to enhance its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, with significant effects observed in MCF cell lines. The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating its capability to inhibit cell proliferation effectively .

Case Study : In vivo studies on tumor-bearing mice revealed that treatment with this compound resulted in suppressed tumor growth, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves the modulation of several signaling pathways. Notably, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The inhibition of this pathway leads to increased apoptosis in cancer cells.

3. Inhibition of Kinases

The compound has also shown selectivity towards certain kinases involved in cancer progression. For example, it has demonstrated significant inhibitory activity against the PDGFRA and KIT kinases with subnanomolar IC50 values, indicating high potency and selectivity .

Comparative Biological Activity Table

Biological ActivityIC50 Value (μM)Reference
MCF Cell Line Apoptosis Induction25.72 ± 3.95
PDGFRA InhibitionSubnanomolar
KIT Kinase InhibitionSubnanomolar

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest that the compound exhibits favorable absorption characteristics and moderate metabolic stability.

Toxicity Studies

Toxicological assessments indicate that while the compound shows promising anticancer activity, further studies are required to evaluate its safety profile comprehensively.

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